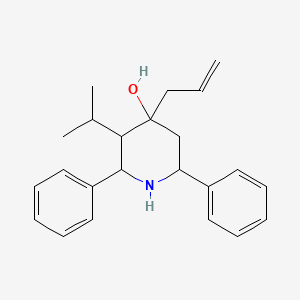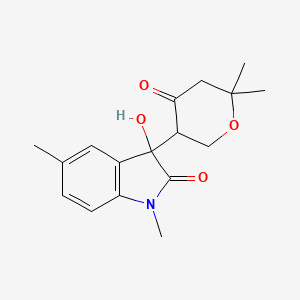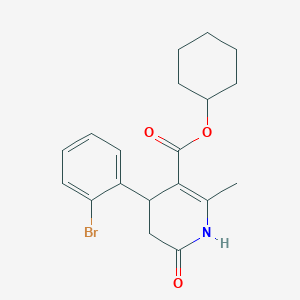![molecular formula C23H29N3O2 B4916012 (1R,2R)-1-morpholin-4-yl-1'-(pyridin-3-ylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B4916012.png)
(1R,2R)-1-morpholin-4-yl-1'-(pyridin-3-ylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-morpholin-4-yl-1’-(pyridin-3-ylmethyl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a morpholine ring, a pyridine ring, and a spiro linkage connecting an indene and a piperidine moiety. The stereochemistry of the compound is defined by the (1R,2R) configuration, which plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-morpholin-4-yl-1’-(pyridin-3-ylmethyl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Indene Moiety: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, followed by cyclization.
Spirocyclization: The spiro linkage is formed by reacting the indene derivative with a piperidine derivative under specific conditions, often involving a Lewis acid catalyst.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group on the spiro compound is replaced by the morpholine moiety.
Attachment of the Pyridine Ring: The pyridine ring is attached via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1-morpholin-4-yl-1’-(pyridin-3-ylmethyl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones or aldehydes in the compound to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride (NaH)
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1-morpholin-4-yl-1’-(pyridin-3-ylmethyl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism of action of (1R,2R)-1-morpholin-4-yl-1’-(pyridin-3-ylmethyl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the catalytic site or alter receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(1R)-7-methoxy-1’-(4-oxanylmethyl)-2-(pyridin-4-ylmethyl)-1-spiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,4’-piperidine]yl]methanol
- **(1R)-1’-(cyclopropylmethyl)-1-(hydroxymethyl)-7-methoxy-9-methyl-2-spiro[1,3-dihydropyrido[3,4-b]indole-4,4’-piperidine]yl]-pyridin-4-ylmethanone
Uniqueness
(1R,2R)-1-morpholin-4-yl-1’-(pyridin-3-ylmethyl)spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol stands out due to its specific stereochemistry and the presence of both morpholine and pyridine rings. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
(1R,2R)-1-morpholin-4-yl-1'-(pyridin-3-ylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c27-22-21(26-12-14-28-15-13-26)19-5-1-2-6-20(19)23(22)7-10-25(11-8-23)17-18-4-3-9-24-16-18/h1-6,9,16,21-22,27H,7-8,10-15,17H2/t21-,22+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEALVMIFJZRDA-YADHBBJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(C(C3=CC=CC=C23)N4CCOCC4)O)CC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12[C@H]([C@@H](C3=CC=CC=C23)N4CCOCC4)O)CC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-butan-2-ylacetamide](/img/structure/B4915930.png)
![2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]ethanamine](/img/structure/B4915933.png)


![N-[2-(2-cyclododecylidenehydrazino)-2-oxoethyl]-N-(4-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4915955.png)
![tetrahydro-2-furanylmethyl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B4915960.png)
amino]-1-phenylethanol](/img/structure/B4915961.png)

![N-[3-[(3-chlorobenzoyl)amino]phenyl]naphthalene-1-carboxamide](/img/structure/B4915969.png)

![3-({[3-(ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4915980.png)
![2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]-N-[2-(furan-2-ylmethylsulfanyl)ethyl]acetamide](/img/structure/B4915986.png)
![Methyl 4-(2,5-dioxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)benzoate](/img/structure/B4915993.png)

